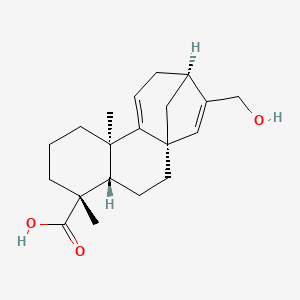

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23)/t13-,15+,18-,19-,20+/m1/s1 |

InChI Key |

DHJHHWUTSBRYMY-ZWIPKVPUSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C4)CO)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation, and biological activities of the ent-kaurane diterpenoid, ent-17-hydroxykaura-9(11),15-dien-19-oic acid. This document consolidates key findings from scientific literature to support further research and development efforts.

Natural Source and Isolation

This compound is a naturally occurring compound that has been isolated from the plant Wedelia trilobata, a member of the Asteraceae family.[1][2][3][4][5] This plant is a rich source of various ent-kaurane diterpenoids, making it a primary target for the extraction of this specific compound.

Quantitative Data on Diterpenoid Isolation from Wedelia trilobata

While the specific yield of this compound from Wedelia trilobata is not explicitly detailed in the reviewed literature, a study on the ethanol (B145695) extract of this plant reported the isolation and quantification of several other ent-kaurane diterpenoids. This data provides a valuable reference for the potential abundance of related compounds within the plant.[6]

| Compound Name | Isolated Amount (mg) |

| 3α-tigloyloxypterokaurene L3 | 22 |

| wedelobatin A | 4 |

| wedelobatin B | 4 |

| pterokaurene L2 | 17.5 |

| 3α-angeloyloxy-ent-kaur-16-en-19-oic acid | 48 |

| 3α-tiglinoyloxy-ent-kaur-16-en-19-oic acid | 8 |

Experimental Protocol: Extraction and Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata

The following protocol is a generalized procedure based on methodologies reported for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.[6]

1. Plant Material and Extraction:

- Air-dried and powdered whole plants of Wedelia trilobata are subjected to extraction with 95% ethanol at room temperature.

- The extraction process is typically repeated three times to ensure maximum yield.

- The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation of the Crude Extract:

- The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).

- The ethyl acetate fraction, which is expected to contain the diterpenoids, is concentrated.

3. Chromatographic Purification:

- The concentrated ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

- A gradient elution system is employed, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as acetone.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Isolation of Pure Compounds:

- Fractions showing similar TLC profiles are combined and further purified using repeated column chromatography on silica gel and Sephadex LH-20.

- Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound and other diterpenoids.

Biological Activity and Signaling Pathways

ent-kaurane diterpenoids isolated from Wedelia trilobata and other plant sources have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity and Putative Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on other ent-kaurane diterpenoids from Wedelia trilobata provides strong evidence for their anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.[1][7][8] These pathways are critical regulators of the inflammatory response.

It is hypothesized that this compound, upon entering a cell, may inhibit the activation of key inflammatory signaling cascades. This would lead to a reduction in the production of pro-inflammatory mediators.

Cytotoxic Activity

Various ent-kaurane diterpenoids have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[9][10][11][12] The data suggests that these compounds hold potential as anticancer agents.

| Compound Type | Cell Line | Activity (IC50) |

| ent-kaurane diterpenoids | A549 (Human Lung Carcinoma) | Varies by specific compound |

| seco-ent-kaurenes | Various human cancer cell lines | 0.8 to 25 µM |

| ent-kaurane diterpenoids from Rabdosia rubescens | Hep G2, COLO 205, MCF-7, HL-60 | Modest activity |

Experimental Workflow Visualization

The overall process from plant material to isolated bioactive compound can be visualized as a streamlined workflow.

This technical guide provides a foundational understanding of this compound, derived from its natural source, Wedelia trilobata. The presented data on isolation protocols and the bioactivity of related compounds will be instrumental for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific mechanisms of action and precise quantitative analysis of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 4. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3α-Angeloyloxy- ent-kaur-16-en-19-oic Acid Isolated from Wedelia trilobata L. Alleviates Xylene-Induced Mouse Ear Edema and Inhibits NF-κB and MAPK Pathway in LPS-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic activity of seco-entkaurenes from Croton caracasana on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane (B74193) diterpenoid with potential pharmacological applications. The biosynthesis originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through the foundational intermediate, ent-kaurenoic acid. While the initial steps to ent-kaurenoic acid are well-characterized, the subsequent hydroxylation and desaturation reactions to form the final product are less defined. This document synthesizes the available literature to present a putative pathway, detailing the key enzymatic players, including terpene cyclases and cytochrome P450 monooxygenases. Quantitative data, where available, are presented in tabular format, and detailed experimental protocols for analogous systems are provided to guide future research. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, many of which exhibit a wide range of biological activities. This compound, a natural product isolated from plants such as Wedelia trilobata, belongs to this family. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds for drug development and other applications. This guide outlines the known and putative enzymatic steps involved in its formation.

The Core Biosynthetic Pathway to ent-Kaurenoic Acid

The biosynthesis of this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (GGDP). The initial cyclization and subsequent oxidation steps to form the key intermediate, ent-kaurenoic acid, are well-established and involve three main enzymes.

Cyclization of GGDP to ent-Kaurene (B36324)

The first committed steps in the biosynthesis of kaurane diterpenoids are catalyzed by two distinct terpene cyclases:

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGDP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): ent-CPP is then further cyclized by KS to form the tetracyclic diterpene hydrocarbon, ent-kaurene.

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The tetracyclic ent-kaurene skeleton undergoes a three-step oxidation at the C-19 methyl group, a reaction catalyzed by a single multifunctional cytochrome P450 enzyme:

-

ent-Kaurene Oxidase (KO): This enzyme, a member of the CYP701 family of cytochrome P450s, sequentially oxidizes ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.

The biosynthetic pathway from GGDP to ent-kaurenoic acid is depicted below.

Putative Pathway for the Final Modifications

The conversion of ent-kaurenoic acid to this compound requires three key modifications to the kaurane skeleton: hydroxylation at C-17 and the introduction of double bonds at the C-9(11) and C-15 positions. While the specific enzymes catalyzing these reactions have not been definitively identified, a putative pathway can be proposed based on the known reactivity of cytochrome P450 enzymes in other diterpenoid biosynthetic pathways, particularly within the Asteraceae family.

It is hypothesized that one or more multifunctional cytochrome P450 enzymes, likely from the CYP71 or CYP76 families which are known to be involved in diterpenoid metabolism, catalyze these final steps. The precise order of these reactions is also yet to be determined.

A plausible sequence of events is as follows:

-

C-17 Hydroxylation: A cytochrome P450 monooxygenase hydroxylates the methyl group at C-17 of ent-kaurenoic acid to yield ent-17-hydroxy-kaur-16-en-19-oic acid.

-

Desaturation at C-15: An enzyme with desaturase activity, possibly a P450, introduces a double bond at the C-15 position.

-

Desaturation at C-9(11): A subsequent desaturation step forms the final double bond at the C-9(11) position.

The proposed final steps of the biosynthetic pathway are illustrated in the following diagram.

An In-depth Technical Guide to the Basic Chemical Properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class.[1][2] It has been isolated from Wedelia trilobata, a plant with a history of use in traditional medicine.[1][2] Diterpenoids of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5][6] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, alongside relevant experimental protocols and a discussion of its potential biological significance based on related compounds.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 316.43 g/mol | --INVALID-LINK-- |

| Physical State | Solid (Predicted) | General knowledge of similar compounds |

| Melting Point | Not Experimentally Determined | N/A |

| Boiling Point | Predicted: 496.8 ± 45.0 °C | Predicted for a similar compound[7][] |

| pKa (acidic) | Predicted: 4.57 ± 0.70 | Predicted for a similar compound[7][] |

| Solubility | Soluble in DMSO (Predicted) | General knowledge of similar compounds |

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties of natural products like this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dried, purified compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer and immersed in a high-boiling point oil within the Thiele tube. The side arm of the tube is gently heated, and the temperature is recorded at the first sign of melting and when the entire sample becomes liquid.

-

Digital Apparatus: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up, and the melting range is observed and recorded. A preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more accurate measurement.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, this is a key parameter influencing its pharmacokinetic and pharmacodynamic properties.

Apparatus:

-

pH meter (calibrated)

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

Solubility is a crucial property for drug development, affecting absorption and bioavailability.

Apparatus:

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffers at different pH values, organic solvents) in a vial.

-

Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, numerous studies on structurally similar ent-kaurane diterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects on cancer cells.[3][4][5][6] These effects are often mediated through the modulation of key cellular signaling pathways such as NF-κB and the intrinsic apoptosis pathway.

Based on the known activities of related compounds, a hypothetical workflow for investigating the cytotoxic mechanism of this compound is proposed below.

Experimental workflow for investigating cytotoxicity.

A plausible mechanism of action, based on related diterpenoids, involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, and the induction of the mitochondrial apoptosis pathway.

Hypothetical signaling pathway of action.

Conclusion

This compound is a member of a promising class of natural products with potential therapeutic applications. While a complete physicochemical profile is yet to be established experimentally, this guide provides the foundational chemical information and standardized protocols for its further investigation. The cytotoxic effects observed in structurally related compounds suggest that this molecule warrants further study to elucidate its precise mechanism of action and to evaluate its potential as a lead compound in drug discovery, particularly in the field of oncology. Future research should focus on obtaining precise experimental data for its physicochemical properties and exploring its biological activities in various in vitro and in vivo models.

References

A Technical Guide to ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Related Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurane (B74193) diterpenoid isolated from Wedelia trilobata. While specific biological data for this compound is limited in publicly available literature, the ent-kaurane scaffold is a well-established pharmacophore with a broad range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive review of the available information on this compound and closely related, well-studied ent-kaurane diterpenoids. It includes a summary of their biological activities, detailed experimental protocols for their isolation and evaluation, and diagrams of key signaling pathways they modulate. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction to ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. They are predominantly found in plants of the Asteraceae, Lamiaceae, and Annonaceae families. The biological activities of these compounds are of significant interest to the scientific community, with numerous studies highlighting their potential as anticancer, anti-inflammatory, and anti-infective agents.

This compound was first isolated and characterized from the ethanol (B145695) extract of Wedelia trilobata[1]. Its structure was elucidated through spectroscopic studies, including HREIMS and NMR[2]. While biological activity data for this specific compound has not been reported, its structural similarity to other bioactive ent-kaurane diterpenoids suggests it may possess similar pharmacological properties.

Physicochemical Properties

A summary of the physicochemical properties of this compound and its related compounds is presented below.

| Property | This compound | ent-17-Hydroxykaur-15-en-19-oic acid | 16β,17-Dihydroxy-ent-kauran-19-oic acid |

| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₃₀O₃ | C₂₀H₃₂O₄ |

| Molecular Weight | 316.43 g/mol | 318.45 g/mol | 336.47 g/mol |

| CAS Number | 1588516-88-4 | 35030-38-7 | 130396-36-8 |

| Natural Source | Wedelia trilobata[1] | Laetia thamnia, Helianthus tuberosus | Annona squamosa, Helianthus sp.[3][4] |

| Solubility | Not reported | Soluble in DMSO, chloroform | Not reported |

Biological Activities of Related ent-Kaurane Diterpenoids

Due to the absence of specific biological data for this compound, this section summarizes the activities of structurally similar compounds.

Cytotoxic Activity

Several ent-kaurane diterpenoids have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | Activity | Value | Reference |

| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP (Prostate) | IC₅₀ | 17.63 µg/mL | [5] |

| ent-17-Hydroxykaur-15-en-19-oic acid | 22Rv1 (Prostate) | Cytotoxic | 6-50 µg/mL | [5] |

| ent-17-Hydroxykaur-15-en-19-oic acid | HT29, HCT116, SW480, SW620 (Colon) | Cytotoxic | 6-50 µg/mL | [5] |

| ent-17-Hydroxykaur-15-en-19-oic acid | MCF-7 (Breast) | Cytotoxic | 6-50 µg/mL | [5] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | CNE-2Z (Nasopharyngeal Carcinoma) | Apoptosis & Cell Cycle Arrest | Time and dose-dependent | [6][7] |

Antiviral Activity

Certain ent-kaurane diterpenoids have shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

| Compound | Virus | Cell Line | Activity | Value | Reference |

| 16β,17-Dihydroxy-ent-kauran-19-oic acid | HIV-1 | H9 Lymphocytes | EC₅₀ | 0.8 µg/mL | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of ent-kaurane diterpenoids have also been investigated.

| Compound | Assay | Model | Activity | Reference |

| 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid | Xylene-induced ear edema | Mice | 51% inhibition | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ent-kaurane diterpenoids.

Isolation and Purification of ent-Kaurane Diterpenoids from Wedelia trilobata

The following is a general procedure based on the methods described by Ma et al. (2013)[1][2].

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Protocol:

-

Extraction: Air-dried and powdered whole plants of Wedelia trilobata are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude ethanol extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, typically enriched with diterpenoids, is collected.

-

Chromatography:

-

The EtOAc fraction is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-acetone).

-

Fractions obtained from the silica gel column are further purified using Sephadex LH-20 column chromatography.

-

Final purification to obtain individual compounds is achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1D and 2D).

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[7].

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., in a range from 0 to 100 µg/mL) and incubated for an additional 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-HIV Assay (Syncytium Formation Inhibition)

This assay is used to evaluate the ability of a compound to inhibit HIV-induced cell fusion.

Protocol:

-

Cell Co-culture: HIV-infected cells (e.g., H9/IIIB) are co-cultured with uninfected CD4+ target cells (e.g., MT-2) in the presence of various concentrations of the test compound.

-

Incubation: The co-culture is incubated for 24 hours to allow for syncytium formation (the fusion of infected and uninfected cells, forming giant multinucleated cells).

-

Syncytia Counting: The number of syncytia in each well is counted under a microscope.

-

Data Analysis: The EC₅₀ value (the effective concentration that inhibits syncytium formation by 50%) is calculated.

Signaling Pathways

ent-Kaurane diterpenoids exert their biological effects by modulating various cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Many cytotoxic ent-kaurane diterpenoids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, often involving the generation of reactive oxygen species (ROS) and activation of the JNK signaling cascade[6][7].

Caption: Proposed pathway for ent-kaurane diterpenoid-induced apoptosis.

Anti-inflammatory Mechanism

The anti-inflammatory effects of some ent-kaurane diterpenoids are mediated by the inhibition of the NF-κB pathway and activation of the Nrf2/Keap-1 antioxidant response.

Caption: Modulation of inflammatory pathways by ent-kaurane diterpenoids.

Conclusion and Future Directions

This compound belongs to the promising class of ent-kaurane diterpenoids. While this specific molecule awaits detailed biological evaluation, the extensive research on its structural analogs strongly suggests its potential as a lead compound for the development of new therapeutics. Future research should focus on:

-

The total synthesis of this compound to enable comprehensive biological screening.

-

Evaluation of its cytotoxic, anti-inflammatory, and antiviral activities using the protocols outlined in this guide.

-

Elucidation of its specific molecular targets and mechanisms of action.

This technical guide provides a solid foundation for researchers to embark on the further investigation of this intriguing natural product and its relatives.

References

- 1. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | C20H32O4 | CID 469209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Biological Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class. It has been isolated from Wedelia trilobata, a plant recognized for producing a variety of bioactive secondary metabolites.[1][2] This technical guide provides a comprehensive analysis of the currently available scientific data on the biological activity of this specific compound, with a focus on quantitative data, experimental methodologies, and logical workflows. While research on this particular molecule is nascent, this document serves as a foundational resource for researchers interested in its potential therapeutic applications.

Quantitative Biological Activity Data

To date, the primary biological activity reported for this compound is its antifungal property. The available quantitative data is summarized in the table below.

| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |

| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |

Experimental Protocols

The methodologies employed to determine the biological activity of this compound are crucial for the interpretation and replication of the findings.

Antimicrobial Activity Assay

The antifungal activity of this compound was determined using a broth microdilution method.[1]

1. Test Organisms:

-

Monilia albicans

2. Inoculum Preparation:

-

The fungal strain was cultured on a suitable medium to obtain a fresh microbial suspension.

-

The suspension was then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.

3. Assay Procedure:

-

The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Serial twofold dilutions of the compound were prepared in a 96-well microtiter plate using a suitable broth medium.

-

An equal volume of the prepared microbial inoculum was added to each well.

-

The final concentration of the compound in the wells ranged to determine the MIC.

-

A positive control (containing a known antifungal agent) and a negative control (containing only the medium and inoculum) were included in each assay.

4. Incubation:

-

The microtiter plates were incubated under appropriate conditions for fungal growth (e.g., temperature, time).

5. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Logical and Experimental Workflows

The following diagram illustrates the workflow for the antimicrobial screening of this compound.

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Future Outlook and Broader Context

The documented weak antifungal activity of this compound provides a starting point for further investigation. The broader class of ent-kaurane diterpenoids has been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This suggests that this compound may possess other, as yet undiscovered, pharmacological properties.

Future research should focus on:

-

Screening against a wider panel of microbial pathogens to better define its antimicrobial spectrum.

-

Investigating its cytotoxic activity against various cancer cell lines.

-

Exploring its potential anti-inflammatory effects in relevant in vitro and in vivo models.

-

Elucidating the mechanism of action for any observed biological activities.

As no specific signaling pathways have been elucidated for this compound, this remains a critical area for future research to understand its molecular targets and therapeutic potential. The information presented in this guide, while based on limited current data, underscores the potential of this natural product as a lead compound for drug discovery and development.

References

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane (B74193) diterpenoid isolated from Wedelia trilobata. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented herein is based on the findings reported by Wu et al. in their 2013 publication in "Natural Products and Bioprospecting".

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HREIMS) was utilized to determine the molecular formula of the compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M]⁺ | 316.2038 | 316.2028[1] | C₂₀H₂₈O₃ |

| [M+H]⁺ | 317.2111 | 317.2090[2] | C₂₀H₂₉O₃⁺ |

Infrared Spectroscopy

The infrared (IR) spectrum revealed the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3427 | Hydroxyl (-OH) stretching |

| 1693 | Carbonyl (C=O) stretching of a carboxylic acid |

| 1639 | Alkene (C=C) stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.80 | m | |

| 1β | 1.12 | m | |

| 2α | 1.94 | m | |

| 2β | 1.69 | m | |

| 3α | 1.49 | m | |

| 3β | 1.41 | m | |

| 5 | 1.83 | dd | 11.5, 2.5 |

| 6α | 2.19 | m | |

| 6β | 2.05 | m | |

| 7α | 1.63 | m | |

| 7β | 1.48 | m | |

| 8 | 2.01 | m | |

| 11 | 5.30 | t | 3.5 |

| 12α | 2.25 | m | |

| 12β | 2.15 | m | |

| 13 | 2.95 | m | |

| 14α | 1.60 | m | |

| 14β | 1.35 | m | |

| 15 | 5.80 | dd | 3.5, 2.5 |

| 17 | 4.18 | s | |

| 18 | 1.25 | s | |

| 20 | 1.18 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Carbon Type |

| 1 | 39.4 | CH₂ |

| 2 | 19.1 | CH₂ |

| 3 | 37.8 | CH₂ |

| 4 | 43.8 | C |

| 5 | 56.5 | CH |

| 6 | 21.8 | CH₂ |

| 7 | 39.1 | CH₂ |

| 8 | 49.8 | CH |

| 9 | 157.2 | C |

| 10 | 38.1 | C |

| 11 | 113.5 | CH |

| 12 | 33.1 | CH₂ |

| 13 | 38.8 | CH |

| 14 | 36.9 | CH₂ |

| 15 | 131.5 | CH |

| 16 | 150.2 | C |

| 17 | 65.9 | CH₂ |

| 18 | 28.9 | CH₃ |

| 19 | 184.5 | C |

| 20 | 17.8 | CH₃ |

Experimental Protocols

The following section details the methodology for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

The compound was isolated from the ethanol (B145695) extract of the aerial parts of Wedelia trilobata. The isolation procedure involved a multi-step chromatographic process.

Caption: Isolation workflow for this compound.

-

Extraction: The air-dried and powdered aerial parts of Wedelia trilobata were extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone to yield several fractions.

-

Purification: The fractions containing the target compound were further purified by a series of chromatographic techniques, including MCI gel CHP-20P column chromatography, Sephadex LH-20 column chromatography, and finally, reversed-phase C18 high-performance liquid chromatography (HPLC) to afford the pure this compound.

Spectroscopic Analysis

The purified compound was subjected to various spectroscopic analyses to determine its structure.

Caption: Workflow for the spectroscopic analysis of the purified compound.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was performed to determine the exact mass and molecular formula of the compound.

-

Infrared Spectroscopy: The IR spectrum was recorded to identify the presence of characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and DEPT NMR spectra were acquired to determine the carbon and proton framework of the molecule. 2D NMR experiments, including COSY, HSQC, and HMBC, were conducted to establish the connectivity between protons and carbons, ultimately leading to the complete structural elucidation of this compound. All NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

References

Potential Therapeutic Targets of ent-kaurane Diterpenoids: A Technical Overview for Drug Discovery Professionals

Disclaimer: This technical guide focuses on the broader class of ent-kaurane diterpenoids due to the limited specific research available on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information presented herein is based on studies of structurally similar compounds and may not be directly extrapolated to the specific molecule of interest. Further dedicated research is necessary to elucidate the precise therapeutic targets and mechanisms of this compound.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products isolated from various plant species.[1][2] These tetracyclic diterpenes have garnered significant attention in the scientific community for their wide range of biological activities, particularly their potential as anticancer agents.[1][2][3] This guide provides a technical overview of the known therapeutic targets and signaling pathways modulated by ent-kaurane diterpenoids, with a focus on their cytotoxic and apoptosis-inducing effects.

Cytotoxic Activity of ent-kaurane Diterpenoids

A significant body of research has demonstrated the cytotoxic effects of various ent-kaurane diterpenoids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below, highlighting the potent anticancer activity of this class of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Annoglabasin H | LU-1 (Lung carcinoma) | 3.7 | [4] |

| Annoglabasin H | MCF-7 (Breast adenocarcinoma) | 4.6 | [4] |

| Annoglabasin H | SK-Mel2 (Melanoma) | 4.2 | [4] |

| Annoglabasin H | KB (Oral epidermoid carcinoma) | 4.1 | [4] |

| Oridonin | HepG2 (Hepatocellular carcinoma) | 25.7 | [5] |

| ent-kaurane Diterpenoid 7h | A549 (Lung carcinoma) | 2.16 | [5] |

Key Signaling Pathways and Therapeutic Targets

The anticancer activity of ent-kaurane diterpenoids is primarily attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and death. The two most prominent pathways identified are the intrinsic apoptosis pathway and the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway

A primary mechanism by which ent-kaurane diterpenoids exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2][6] This process is often initiated via the intrinsic (mitochondrial) pathway.

As depicted in Diagram 1, ent-kaurane diterpenoids can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[2][6] This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm.[2][7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[7][8] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[7][8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[9][10] Aberrant NF-κB activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Some ent-kaurane diterpenoids have been shown to inhibit the NF-κB pathway, contributing to their anticancer effects.

In the canonical NF-κB pathway (Diagram 2), pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκB.[9][10] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65).[9] The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in cell survival and proliferation. Ent-kaurane diterpenoids can intervene in this pathway, often by inhibiting the activity of the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

Experimental Protocols

To assess the cytotoxic activity of compounds like ent-kaurane diterpenoids, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

- Harvest cancer cells in their logarithmic growth phase.

- Perform a cell count using a hemocytometer or automated cell counter.

- Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the ent-kaurane diterpenoid in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested.

- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

- After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

- Carefully remove the medium from each well.

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

Ent-kaurane diterpenoids represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their ability to induce apoptosis and inhibit pro-survival signaling pathways like NF-κB underscores their multifaceted mechanism of action. While the specific therapeutic targets of this compound remain to be elucidated, the extensive research on related compounds provides a strong rationale for its further investigation. Future studies should focus on isolating or synthesizing sufficient quantities of this specific compound to perform detailed mechanistic and preclinical studies to validate its therapeutic potential.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Preliminary Cytotoxicity Screening of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, isolated from the plant Wedelia trilobata.[1] While direct cytotoxic screening data for this specific compound is not extensively available in the public domain, the broader class of ent-kaurane diterpenoids has demonstrated significant potential as cytotoxic agents against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, drawing upon data from structurally related analogs and outlining detailed experimental protocols for its evaluation. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar natural products.

Introduction to ent-Kaurane Diterpenoids and Cytotoxicity

The ent-kaurane diterpenoids are a large and structurally diverse family of natural products characterized by a tetracyclic carbon skeleton. These compounds, isolated from various plant and fungal sources, have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects.[2][3] Several studies have highlighted the potential of ent-kaurane diterpenoids to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting their promise as novel anticancer therapeutic leads.[4][5][6]

This compound, a member of this class, is found in Wedelia trilobata, a plant with a history of use in traditional medicine.[2] Given the established cytotoxic profile of its chemical relatives, a thorough investigation into its anticancer properties is warranted.

Data Presentation: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| ent-17-Hydroxykaur-15-en-19-oic acid | 22Rv1 | Prostate Cancer | 6 - 50 | [7] |

| LNCaP | Prostate Cancer | 6 - 50 | [7] | |

| HT29 | Colon Cancer | 6 - 50 | [7] | |

| HCT116 | Colon Cancer | 6 - 50 | [7] | |

| SW480 | Colon Cancer | 6 - 50 | [7] | |

| SW620 | Colon Cancer | 6 - 50 | [7] | |

| MCF-7 | Breast Cancer | 6 - 50 | [7] |

Experimental Protocols

This section details the standard methodologies for the preliminary cytotoxicity screening of novel compounds like this compound.

Cell Culture

Adherent human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[8][9][10]

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubate the plate for 48 or 72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][12]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Protocol:

-

Seed cells in a 6-well plate and treat with the test compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Proposed Mechanism of Action and Signaling Pathways

Based on studies of structurally similar ent-kaurane diterpenoids, a plausible mechanism of action for this compound involves the induction of apoptosis. A key signaling pathway often implicated in the regulation of apoptosis is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival by upregulating anti-apoptotic proteins. Inhibition of this pathway can therefore sensitize cancer cells to apoptosis.

Experimental Workflow for Cytotoxicity Screening

Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for ent-kaurane diterpenoids.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently limited, the existing evidence from structurally similar ent-kaurane diterpenoids suggests that it is a promising candidate for further investigation as a potential anticancer agent. The experimental protocols detailed in this guide provide a robust framework for its preliminary cytotoxicity screening and initial mechanistic studies. Future research should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and elucidating its precise molecular targets and effects on key signaling pathways, such as the NF-κB pathway. Such studies will be crucial in unlocking the therapeutic potential of this and other related natural products.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grandiflorenic acid from Wedelia trilobata plant induces apoptosis and autophagy cell death in breast adenocarcinoma (MCF7), lung carcinoma (A549), and hepatocellular carcinoma (HuH7.5) cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. biologi.ub.ac.id [biologi.ub.ac.id]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 16. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Topic: MTT Assay Protocol for the Evaluation of Cytotoxicity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a kaurane (B74193) diterpenoid isolated from natural sources such as Wedelia trilobata[1][2]. Diterpenoids of the ent-kaurane class have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, making them of interest in drug discovery[3][4].

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[5][6]. The principle is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[7][8]. The quantity of formazan produced is directly proportional to the number of viable cells[9].

Data Presentation

While specific cytotoxic data for this compound is not extensively published, data from the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid , can be used as a reference for designing experimental concentration ranges.

Table 1: Cytotoxicity of the related compound ent-17-Hydroxykaur-15-en-19-oic acid against various human cancer cell lines.

| Cell Line | Cancer Type | Effective Concentration / IC₅₀ | Reference |

|---|---|---|---|

| LNCaP | Prostate Cancer | IC₅₀: 17.63 µg/mL | [10][11] |

| 22Rv1 | Prostate Cancer | 6 - 50 µg/mL | [12][13] |

| HT29 | Colon Cancer | 6 - 50 µg/mL | [12][13] |

| HCT116 | Colon Cancer | 6 - 50 µg/mL | [12][13] |

| SW480 | Colon Cancer | 6 - 50 µg/mL | [12][13] |

| SW620 | Colon Cancer | 6 - 50 µg/mL | [12][13] |

| MCF-7 | Breast Cancer | 6 - 50 µg/mL |[12][13] |

Experimental Protocol: MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[8][14]

-

MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. The compound is reported to be soluble in DMSO[12]. Sonicate briefly if needed to ensure complete dissolution. Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Assay Procedure

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium[15].

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Cell Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of medium containing various concentrations of the test compound to the respective wells.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and an "untreated control" (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[16].

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[9].

-

Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals[15].

-

Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization[8].

-

-

Absorbance Measurement:

Data Analysis

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot the % Cell Viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) with software like GraphPad Prism.

Visualizations

Experimental Workflow

Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.

Putative Signaling Pathway

Based on studies of related ent-kaurane diterpenoids, a potential mechanism of action involves the induction of apoptosis via mitochondrial pathways and modulation of transcription factors like NF-κB[16][17].

Caption: Putative signaling pathway for kaurane diterpenoid-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]

- 12. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for in vivo Efficacy Studies of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of the natural product ent-17-Hydroxykaura-9(11),15-dien-19-oic acid . This diterpenoid, isolated from Wedelia trilobata, and its close analogs have demonstrated promising biological activities, including cytotoxic effects against various cancer cell lines. The following protocols are primarily focused on assessing the anti-tumor efficacy of this compound in a preclinical setting.

Rationale for in vivo Studies

While in vitro studies provide initial insights into the bioactivity of a compound, in vivo experiments are crucial for understanding its efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a complex biological system.[1][2][3] For novel compounds like this compound, a well-designed in vivo study is a critical step in the drug development pipeline.[1] Based on the cytotoxic properties of the related compound, ent-17-Hydroxykaur-15-en-19-oic acid, against human prostate, colon, and breast tumor cells, a logical first step is to investigate its anti-cancer potential in vivo.[4][5]

Proposed in vivo Experimental Design: Xenograft Tumor Model

A xenograft tumor model is a standard and widely used preclinical model to assess the anti-cancer efficacy of a test compound.[1] This involves the subcutaneous implantation of human cancer cells into immunodeficient mice.

2.1. Animal Model Selection

The choice of the animal model is a critical factor for the success of in vivo studies.[6] For xenograft studies, immunodeficient mouse strains are essential to prevent the rejection of human tumor cells.

| Animal Model | Characteristics | Justification |

| Athymic Nude (nu/nu) Mice | T-cell deficient, allowing for the growth of human tumor xenografts. | A commonly used and well-characterized model for oncology research. |

| NOD/SCID Mice | Deficient in both T and B cells, and have impaired macrophage and NK cell function. | Suitable for a wider range of human cell lines, including hematopoietic tumors. |

2.2. Experimental Groups and Dosing

Proper randomization and the inclusion of appropriate control groups are essential to minimize bias and ensure the statistical validity of the results.[2]

| Group | Treatment | Dosage | Route of Administration | Number of Animals (n) |

| 1 | Vehicle Control | - | Intraperitoneal (i.p.) or Oral (p.o.) | 10 |

| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (i.p.) or Oral (p.o.) | 10 |

| 3 | This compound | Mid Dose (e.g., 25 mg/kg) | Intraperitoneal (i.p.) or Oral (p.o.) | 10 |

| 4 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (i.p.) or Oral (p.o.) | 10 |

| 5 | Positive Control (e.g., Cisplatin) | 5 mg/kg | Intraperitoneal (i.p.) | 10 |

Detailed Experimental Protocols

3.1. Cell Culture and Tumor Implantation

-

Culture a relevant human cancer cell line (e.g., prostate cancer cell line 22Rv1 or LNCaP, based on the activity of related compounds) under standard conditions.[4]

-

Harvest the cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject approximately 1 x 10^6 cells into the right flank of each mouse.

-

Monitor the animals for tumor formation.

3.2. Treatment Administration

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the treatment groups.

-

Prepare the test compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

-

Administer the treatments according to the specified dosages and schedule (e.g., daily or every other day for 21 days).

3.3. Monitoring and Data Collection

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the animals twice a week as an indicator of toxicity.

-

Observe the animals daily for any clinical signs of distress or toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

3.4. Endpoint Analysis

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

-

Histopathology: Fix a portion of the tumor tissue in formalin and embed it in paraffin (B1166041) for histological analysis (e.g., H&E staining) to observe tumor morphology and necrosis.

-

Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins. Perform Western blot analysis to investigate the effect of the compound on key signaling proteins. Based on studies of the related compound Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, it would be prudent to examine proteins involved in apoptosis (Bax, Bcl-2) and signaling pathways like NF-κB and MAPK.[7]

Visualization of Experimental Workflow and Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Tackling In Vivo Experimental Design [modernvivo.com]

- 3. cusabio.com [cusabio.com]

- 4. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]

- 6. ichor.bio [ichor.bio]

- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-Inflammatory Research on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurane (B74193) diterpenoid isolated from Wedelia trilobata, a plant with a history of use in traditional medicine for treating inflammatory conditions. Diterpenoids, a class of natural products, have garnered significant interest in drug discovery for their diverse pharmacological activities. This document provides a comprehensive overview of the potential anti-inflammatory properties of this compound, including detailed experimental protocols for its investigation. While direct experimental data for this specific compound is limited, this application note leverages data from structurally similar kaurane diterpenoids, such as kaurenoic acid and grandiflorenic acid, also found in Wedelia species, to provide a strong starting point for research.

Disclaimer: The quantitative data and mechanistic insights presented in this document are primarily based on studies of structurally related kaurane diterpenoids, kaurenoic acid and grandiflorenic acid. These should be considered as a guide for initiating research on this compound.

Data Presentation

The following tables summarize the anti-inflammatory activity of kaurane diterpenoids closely related to this compound.

Table 1: In Vivo Anti-inflammatory Activity of Related Kaurane Diterpenoids

| Compound | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound |

| Kaurenoic Acid | Mouse | Xylene-induced ear edema | 64 | 58.81 | Dexamethasone (1 mg/kg) |

| Grandiflorenic Acid | Mouse | Xylene-induced ear edema | 64 | 69.85 | Dexamethasone (1 mg/kg) |

| Kaurenoic Acid | Rat | Carrageenan-induced paw edema | 50 | ~50 | Indomethacin (10 mg/kg) |

| Grandiflorenic Acid | Rat | Carrageenan-induced paw edema | Not available | Not available | Indomethacin (10 mg/kg) |

Table 2: In Vitro Anti-inflammatory Activity of Related Kaurane Diterpenoids

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference Compound |

| Kaurenoic Acid | RAW 264.7 | Nitric Oxide Production Inhibition | ~20-50 | L-NMMA |

| Grandiflorenic Acid | RAW 264.7 | Nitric Oxide Production Inhibition | Not available | L-NMMA |

Experimental Protocols

In Vitro Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

N-monomethyl-L-arginine (L-NMMA) as a positive control

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare stock solutions of this compound and L-NMMA in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.

-

After 24 hours, remove the medium and treat the cells with various concentrations of this compound or L-NMMA for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite (B80452) is prepared to determine the concentration of nitrite in the samples.

-

Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-treated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

In Vivo Anti-inflammatory Activity

2. Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory effect of this compound by measuring its ability to reduce paw swelling induced by carrageenan in rats or mice.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin or other reference NSAID

-

Plethysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Group the animals and administer this compound (at various doses), the vehicle control, or the reference drug (e.g., indomethacin) via an appropriate route (e.g., intraperitoneal or oral).

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Signaling Pathway

Caption: Potential mechanism of action via NF-κB pathway inhibition.

Experimental Workflow

Caption: Workflow for evaluating anti-inflammatory potential.

Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a kaurane (B74193) diterpenoid isolated from the plant Wedelia trilobata.[1][2] While direct cytotoxic data for this specific compound is limited in publicly available literature, studies on structurally similar ent-kaurane diterpenoids isolated from the same genus suggest potential cytotoxic and anti-proliferative activities against various cancer cell lines. This document provides an overview of sensitive cell lines to related compounds, protocols for assessing cytotoxicity, and potential signaling pathways involved.

Disclaimer: The experimental data and protocols provided below are based on studies of structurally related ent-kaurane diterpenoids. Direct experimental validation is required to determine the specific activity of this compound.

Potential Sensitive Cell Lines and Cytotoxicity of Related Compounds

Research on ent-kaurane diterpenoids from Wedelia species has indicated cytotoxic activity against several cancer cell lines. The human hepatocellular carcinoma cell line, HepG2 , has shown sensitivity to various ent-kaurane diterpenes.[3][4] Other cell lines, including human breast adenocarcinoma (MCF-7 ), human cervical cancer (HeLa ), and human lung carcinoma (A549 ), have also been evaluated for their sensitivity to related compounds.[5][6]

The following table summarizes the cytotoxic activity of ent-kaurane diterpenoids structurally similar to this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| ent-Kaurane Diterpenes | HepG2 | 9.55 ± 0.45 to 53.92 ± 1.22 | [4] |

| Methanolic Extract of Wedelia trilobata | MEG-01 (human megakaryoblastic leukemia) | ~80 µg/mL | [7] |

| Sesquiterpene lactone from S. trilobata | HL-60, K-562, SI80, HepG2, MCF-7 | 4 - 36 µg/mL | [7] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2).

Materials:

-

This compound

-

Sensitive cancer cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-